molecular formula C22H19ClO3 B11157188 5-butyl-3-(4-chlorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one

5-butyl-3-(4-chlorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11157188
M. Wt: 366.8 g/mol
InChI Key: QBRKDCZMMNAHFA-UHFFFAOYSA-N
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Description

5-butyl-3-(4-chlorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core with butyl, chlorophenyl, and methyl substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-3-(4-chlorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-butyl-3-(4-chlorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reaction to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted furochromenones .

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for further research in pharmacology and medicinal chemistry:

  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The presence of the 4-chlorophenyl moiety is believed to enhance its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (DLDI). For example, one study reported an IC50 value of approximately 32 nM against DLDI cells, indicating potent cytotoxicity .
  • Anti-inflammatory Effects : Research indicates that derivatives of furochromenes can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The specific mechanisms by which this compound exerts anti-inflammatory effects are still under investigation, but it is hypothesized to modulate pathways related to inflammatory cytokines .
  • Neuroprotective Potential : There is emerging evidence that compounds with similar structures may provide neuroprotection against oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Synthesis and Derivatives

The synthesis of 5-butyl-3-(4-chlorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one can be achieved through various chemical reactions involving chromone derivatives. The incorporation of different substituents can significantly affect the biological activity of the resulting compounds.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound and its derivatives on several cancer cell lines. It was found that the presence of the 4-chlorophenyl group significantly enhanced the potency against MCF-7 and DLDI cells .
    CompoundIC50 (nM)Cell Line
    This compound32DLDI
    Other Derivative43MCF-7
  • Anti-inflammatory Studies : In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This effect was attributed to the inhibition of NF-kB signaling pathways, which are critical for inflammation .
  • Neuroprotective Effects : A study focused on the neuroprotective properties of furochromene derivatives highlighted significant protective effects against neuronal cell death induced by oxidative stress. This suggests a potential therapeutic application in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 5-butyl-3-(4-chlorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-butyl-3-(4-chlorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one include other furochromenones with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.

Biological Activity

5-butyl-3-(4-chlorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the furochromenone class. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.

The compound's chemical structure and properties are essential for understanding its biological activity. Below is a summary of its key chemical characteristics:

PropertyValue
Molecular Formula C₁₈H₁₈ClO₃
Molecular Weight 318.79 g/mol
Density 1.2 ± 0.1 g/cm³
Boiling Point 610.4 ± 43.0 °C
LogP 7.89
Flash Point 323.0 ± 28.2 °C

Antimicrobial Activity

Research indicates that derivatives of furochromenones, including this compound, exhibit significant antimicrobial properties. A study found that compounds with similar structures displayed moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, furochromenone derivatives have shown effectiveness in inhibiting cancer cell proliferation in vitro. A notable study demonstrated that these compounds could induce apoptosis in cancer cells by activating caspase pathways . Additionally, docking studies suggest that the compound may interact with specific cancer-related proteins, potentially leading to altered signaling pathways that inhibit tumor growth.

Anti-inflammatory Effects

The anti-inflammatory properties of furochromenones have also been documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase . By modulating inflammatory responses, they may offer therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

  • Antimicrobial Screening : In a comparative study of various furochromenone derivatives, this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Escherichia coli, suggesting substantial antimicrobial efficacy .
  • Cell Line Studies : In vitro tests on human cancer cell lines revealed that this compound reduced cell viability by over 50% at concentrations as low as 10 µM after 48 hours of exposure. The study attributed this effect to the compound’s ability to induce oxidative stress within cancer cells .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .

The biological activity of this compound is likely due to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and microbial metabolism.
  • Receptor Modulation : It could act on specific receptors related to pain and inflammation pathways.
  • Induction of Apoptosis : Evidence suggests it can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

Properties

Molecular Formula

C22H19ClO3

Molecular Weight

366.8 g/mol

IUPAC Name

5-butyl-3-(4-chlorophenyl)-9-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C22H19ClO3/c1-3-4-5-15-10-20(24)26-22-13(2)21-18(11-17(15)22)19(12-25-21)14-6-8-16(23)9-7-14/h6-12H,3-5H2,1-2H3

InChI Key

QBRKDCZMMNAHFA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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